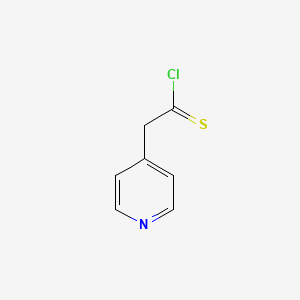![molecular formula C34H37N5O6 B13412202 9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a modified oxolane ring, which is further substituted with a bis(4-methoxyphenyl)-phenylmethoxy group. The presence of multiple functional groups, including hydroxyl, amino, and methoxy groups, makes it a versatile compound for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Oxolane Ring Formation: The oxolane ring is formed through cyclization reactions, often involving diols and appropriate catalysts.
Substitution Reactions:
Final Coupling: The final step involves coupling the modified oxolane ring with the purine base under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the oxolane ring can undergo oxidation to form ketones or aldehydes.
Reduction: The amino group in the purine base can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological pathways.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutics: It may have therapeutic applications in treating diseases related to its molecular targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on its application. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets may include kinases, proteases, or other enzymes involved in critical biological pathways. The pathways involved can range from signal transduction to metabolic processes, depending on the specific enzyme or receptor targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar oxolane ring.
2-Aminopurine: A purine derivative with an amino group at the 2-position.
Uniqueness
The uniqueness of “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(4-methoxyphenyl)-phenylmethoxy group, along with the hydroxyl and amino groups, provides a unique combination of reactivity and functionality not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C34H37N5O6 |
|---|---|
Poids moléculaire |
611.7 g/mol |
Nom IUPAC |
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C34H37N5O6/c1-21(2)36-33-37-31-30(32(41)38-33)35-20-39(31)29-18-27(40)28(45-29)19-44-34(22-8-6-5-7-9-22,23-10-14-25(42-3)15-11-23)24-12-16-26(43-4)17-13-24/h5-17,20-21,27-29,40H,18-19H2,1-4H3,(H2,36,37,38,41)/t27-,28+,29+/m0/s1 |
Clé InChI |
NMPWJEJREPUIQY-ZGIBFIJWSA-N |
SMILES isomérique |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
SMILES canonique |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



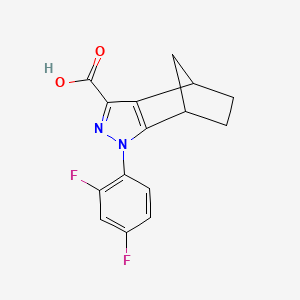


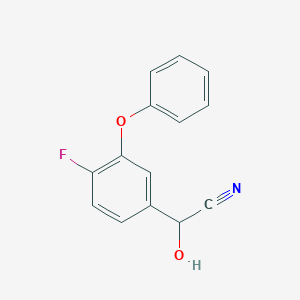
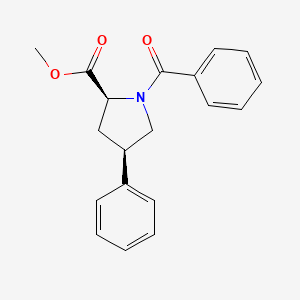
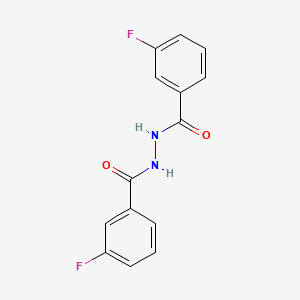




![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
